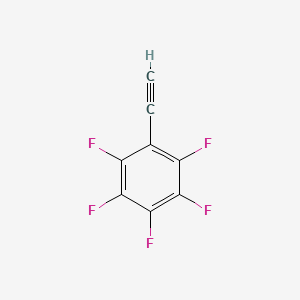
Pentafluorophenylacetylene
Vue d'ensemble
Description
Pentafluorophenylacetylene is a chemical compound with the molecular formula C8HF5 . It has an average mass of 192.086 Da and a monoisotopic mass of 191.999847 Da . The compound is also known by other names such as 1-Ethynyl-2,3,4,5,6-pentafluorobenzene .
Synthesis Analysis
Pentafluorophenyl-functional single-chain polymer nanoparticles (SCNPs) were prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . This synthetic strategy offers a straightforward method towards SCNP modification and SCNP-protein hybrids .Molecular Structure Analysis
This compound contains a total of 14 bonds, including 13 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, and 1 six-membered ring . It consists of 1 Hydrogen atom, 8 Carbon atoms, and 5 Fluorine atoms .Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 134.4±40.0 °C at 760 mmHg, and a vapor pressure of 10.0±0.2 mmHg at 25°C . Its enthalpy of vaporization is 35.6±3.0 kJ/mol, and it has a flash point of 38.9±14.2 °C . The compound has an index of refraction of 1.435 and a molar refractivity of 34.4±0.4 cm3 .Applications De Recherche Scientifique
Facile Synthetic Route to Functional Polymers
PFPA ester-functionalized poly(phenylacetylene)s (PPAs) have been developed using organorhodium catalysts, demonstrating a straightforward method for synthesizing mono- and dual-functionalized PPAs. This process involves the substitution of activated ester moieties with functional amines, offering a facile, efficient, and quantitative approach to creating polymers with precise functional content. The resulting PPAs exhibit tunable structures and properties, making them suitable for diverse applications in materials science (Zhang et al., 2011).
Reactive Conjugated Polymers
The incorporation of PFPA into (co)polymers, mediated by specific catalysts, results in materials that serve as reactive species for post-polymerization modification. This unique feature allows for the conversion of these polymers into a new family of thioether-functional polyene materials through para-fluoro aromatic nucleophilic substitution reactions, significantly altering their absorption properties and highlighting their potential in electrochemical applications (Bhebhe et al., 2017).
Precursor Polymers for Multifunctional Materials
Polymerization of pentafluorophenyl acrylate and methacrylate leads to the production of soluble polymeric active esters, which are reactive towards primary and secondary amines as well as alcohols. These polymers serve as precursors for the synthesis of multifunctional materials, showcasing their utility in creating polymers with diverse functional groups for advanced material applications (Eberhardt et al., 2005).
Functional Disubstituted Polyacetylenes
A synthetic route to functional disubstituted polyacetylenes bearing highly polar groups has been developed using PFPA ester-containing diphenylacetylene. This method allows for the production of polymers with chiral moieties and hydroxyl and carboxyl groups, offering a versatile platform for synthesizing polymers with specific functionalities for targeted applications (Zhang et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
1-ethynyl-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEXVWXHXPEARD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00412942 | |
| Record name | Pentafluorophenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00412942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5122-07-6 | |
| Record name | Pentafluorophenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00412942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





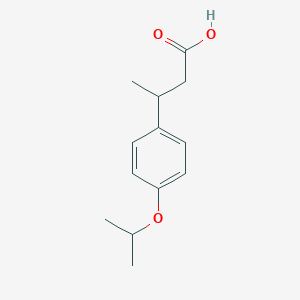


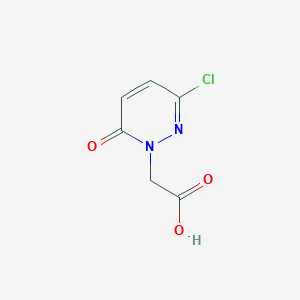

![2-[[[4-(3,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366255.png)


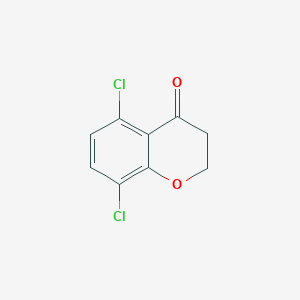
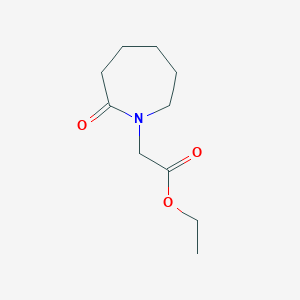
![[1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea](/img/structure/B1366281.png)
